
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, making TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies.
作用机制
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide works by inhibiting BTK, a key mediator in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. By inhibiting BTK, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have immunomodulatory effects. N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the activation of B cells and the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of B-cell malignancies without affecting normal B-cell function. However, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has a relatively short half-life and requires frequent dosing, which may limit its clinical use.
未来方向
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide as an anti-cancer agent. One area of interest is the combination of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide with other anti-cancer agents to improve efficacy and overcome resistance. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective anti-cancer agents.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves a multistep process, starting with the reaction of 3-chloro-4-methylphenylamine and 4-(4-morpholinylmethyl)benzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride, followed by acylation with benzoyl chloride to yield the final product.
科学研究应用
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has demonstrated potent activity against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also shown synergistic effects when combined with other anti-cancer agents, such as venetoclax and rituximab.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(12-18(14)20)21-19(23)16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZFHZXKVMQAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

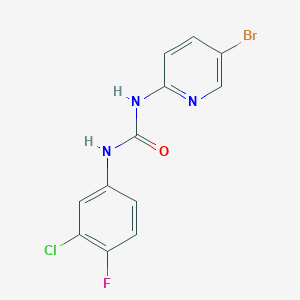
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
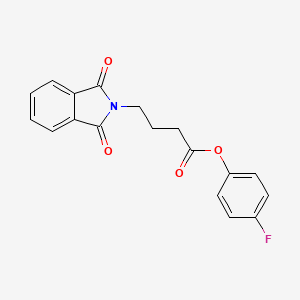
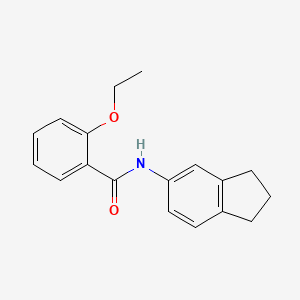
![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)
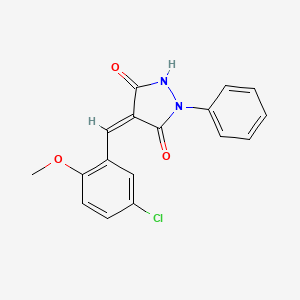
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)

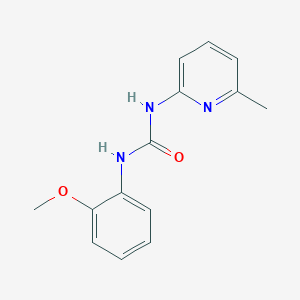
![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)